![molecular formula C8H12N2O4S2 B1381447 BMeS-p-A CAS No. 1678513-97-7](/img/structure/B1381447.png)
BMeS-p-A
Overview
Description
BMeS-p-A is a novel synthetic dye . It shows green fluorescence despite its small molecular size . This is due to its unique and symmetrical molecular design . It shows large Stokes shifts up to 140 nm due to a large conformation change in the excited state . The absorption and fluorescence properties of BMeS-p-A are independent of pH, solvents, or concentration .
Molecular Structure Analysis
The molecular structure of BMeS-p-A is unique and symmetrical . This design contributes to its ability to show green fluorescence despite its small molecular size . The large Stokes shifts of up to 140 nm are due to a large conformation change in the excited state .Physical And Chemical Properties Analysis
BMeS-p-A has a molecular weight of 264.33 . It is a solid at 20 degrees Celsius . Its optical properties are solvent- and pH-independent . It also shows high photostability .Scientific Research Applications
Fluorescence Imaging
“BMeS-p-A” dye has been used for specific fluorescence imaging of Acinetobacter baumannii , a Gram-negative bacterium. This application takes advantage of the dye’s selective staining ability, which allows for differentiation between Acinetobacter baumannii and other bacterial strains .
Photophysical Properties
The dye exhibits green fluorescence and large Stokes shifts up to 140 nm due to a large conformation change in the excited-state. These properties make it suitable for various fluorescence-based detection strategies .
Mechanism of Action
Target of Action
BMeS-p-A is a novel synthetic dye . It was developed by Professor Katagiri at Yamagata University . The primary target of BMeS-p-A is the π-electron conjugated system within the molecule . This system is responsible for the compound’s unique green fluorescence .
Mode of Action
The mode of action of BMeS-p-A involves its unique and symmetrical molecular design . The molecule contains an amino group and a sulfonyl group arranged symmetrically . Despite its small size, BMeS-p-A exhibits green fluorescence due to the interaction of the π-electron conjugated system with these groups .
Pharmacokinetics
It is known that bmes-p-a is soluble in both water and organic solvents , which could influence its bioavailability and distribution.
Result of Action
The primary result of BMeS-p-A’s action is the emission of green fluorescence . It shows large Stokes shifts up to 140 nm due to a large conformation change in the excited state . This makes BMeS-p-A a potentially useful tool in various applications, such as fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Action Environment
The action of BMeS-p-A is independent of pH, solvents, or concentration Additionally, BMeS-p-A shows high photostability , indicating that it can maintain its fluorescence properties even under prolonged exposure to light.
properties
IUPAC Name |
2,5-bis(methylsulfonyl)benzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)7-3-6(10)8(4-5(7)9)16(2,13)14/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKAXANOUZYEDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1N)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1678513-97-7 | |
Record name | BMeS-p-A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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